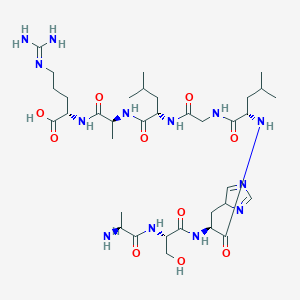

C3a (70-77)

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTNSBOBASKUDN-GUQPKPMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C3a (70-77) Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C3a (70-77) peptide is a synthetic octapeptide that corresponds to the C-terminal region of the human complement component 3a (C3a). C3a is an anaphylatoxin involved in the innate immune response, and its C-terminal fragment, C3a (70-77), retains a fraction of its biological activity. This technical guide provides an in-depth overview of the mechanism of action of the C3a (70-77) peptide, focusing on its interaction with the C3a receptor (C3aR) and the subsequent downstream signaling events. This document is intended for researchers, scientists, and drug development professionals interested in the complement system and its modulation.

Core Mechanism of Action: C3aR Activation

The primary mechanism of action of the C3a (70-77) peptide is its function as an agonist at the C3a receptor (C3aR), a Class A G protein-coupled receptor (GPCR).[1][2][3][4] The C-terminal arginine residue of the peptide is essential for its binding and biological activity. While C3a (70-77) exhibits about 1-2% of the biological activity of the full-length C3a protein, it is sufficient to elicit a range of cellular responses. These responses include smooth muscle contraction, increased vascular permeability, and the release of vasoactive amines like histamine from mast cells.[5]

Upon binding of C3a (70-77) to C3aR, the receptor undergoes a conformational change, initiating intracellular signaling cascades. C3aR preferentially couples to inhibitory G proteins of the Gαi/o/z family. This interaction triggers a cascade of downstream events, including the modulation of second messengers and the activation of various protein kinase pathways.

Quantitative Data on C3a (70-77) Activity

The following table summarizes the quantitative data available for the C3a (70-77) peptide in various functional assays.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Calcium Mobilization | Human mast cells | EC50 | ~1 µM | |

| β-Arrestin Recruitment | HEK293 cells | EC50 | 2.3 µM | |

| Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | Human mononuclear leukocytes (PHA/Con A stimulated) | IC50 | 10 nM | |

| Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | Human mononuclear leukocytes (SK-SD stimulated) | IC50 | >100 nM | |

| Inhibition of T-lymphocyte Migration | Human T-lymphocytes (α-thioglycerol stimulated) | IC50 | 10 nM | |

| Inhibition of T-lymphocyte Migration | Human T-lymphocytes (Con A stimulated) | IC50 | 30 nM |

Signaling Pathways

The binding of C3a (70-77) to C3aR initiates a complex network of intracellular signaling pathways. The primary pathways are detailed below.

G Protein-Mediated Signaling

Upon activation by C3a (70-77), the Gαi subunit of the heterotrimeric G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.

PI3K/AKT and ERK1/2 MAPK Pathways

Downstream of G protein activation, the C3aR can also signal through the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK)1/2 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways is crucial for mediating some of the cellular responses to C3a (70-77), such as cell migration and cytokine production.

β-Arrestin Recruitment

Like many GPCRs, C3aR can also signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.

Caption: C3aR Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of the C3a (70-77) peptide.

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following C3aR activation.

Principle: Cells expressing C3aR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by C3a (70-77), the release of intracellular calcium stores leads to an increase in fluorescence, which is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

Detailed Methodology:

-

Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing C3aR, or primary cells like mast cells) into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the C3a (70-77) peptide in an appropriate assay buffer.

-

Fluorescence Measurement: Place the cell plate and the compound plate in the FLIPR instrument. The instrument will add the C3a (70-77) peptide to the cells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is plotted against time to generate a response curve. The peak fluorescence is used to determine the concentration-response curve and calculate the EC50 value.

Caption: Calcium Mobilization Assay Workflow.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated C3aR.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of two proteins. C3aR is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon C3a (70-77) binding and receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer, which is detected as an increase in the BRET signal.

Detailed Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the C3aR-Rluc fusion protein and the YFP-β-arrestin fusion protein.

-

Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate.

-

Compound Addition: Add serial dilutions of the C3a (70-77) peptide to the cells.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The change in the BRET ratio is plotted against the peptide concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the C3aR signaling pathway.

Principle: The AlphaScreen SureFire assay is a bead-based immunoassay. One bead is coated with an antibody that captures total ERK1/2, and another bead is coated with an antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK1/2). In the presence of p-ERK1/2 in the cell lysate, the beads are brought into proximity, generating a chemiluminescent signal.

Detailed Methodology:

-

Cell Stimulation: Plate cells and starve them of serum overnight. Stimulate the cells with various concentrations of C3a (70-77) for a specific time (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Assay Reaction: Add the cell lysate to a microplate containing the AlphaScreen beads and antibodies.

-

Incubation: Incubate the plate in the dark to allow for the formation of the immunocomplex.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of p-ERK1/2. Plot the signal against the peptide concentration to generate a dose-response curve and calculate the EC50.

Cell Migration Assay (Transwell)

This assay assesses the ability of C3a (70-77) to induce cell migration.

Principle: A Transwell insert with a porous membrane separates an upper and a lower chamber. Cells are placed in the upper chamber, and a solution containing C3a (70-77) as a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.

Detailed Methodology:

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add medium containing C3a (70-77) to the lower chamber.

-

Cell Seeding: Resuspend cells (e.g., lymphocytes, monocytes) in serum-free medium and add them to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a few hours to allow for cell migration.

-

Cell Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope.

-

Data Analysis: Compare the number of migrated cells in the presence of C3a (70-77) to the number of migrated cells in the control (medium alone).

Conclusion

The C3a (70-77) peptide serves as a valuable tool for studying the C3a receptor and its role in the complement system. Its mechanism of action is centered on the activation of C3aR, leading to the engagement of Gαi-mediated signaling pathways, calcium mobilization, and the activation of PI3K/AKT and ERK1/2. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of C3a (70-77) activity and the elucidation of its signaling pathways. A thorough understanding of the mechanism of action of this peptide is crucial for the development of novel therapeutics targeting the complement system for a variety of inflammatory and immune disorders.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Identification of ligand effector binding sites in transmembrane regions of the human G protein-coupled C3a receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are C3aR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]

- 5. pnas.org [pnas.org]

The C-Terminal Octapeptide of C3a: A Technical Guide to its Function in the Immune Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of the C3a (70-77) peptide, the C-terminal octapeptide of the complement component C3a, in the context of the immune response. This document details its interaction with the C3a receptor (C3aR), subsequent signaling pathways, and its modulatory effects on various immune cells. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate further research and drug development efforts.

Core Concepts: C3a and the C3a (70-77) Peptide

The complement system, a cornerstone of innate immunity, generates several potent inflammatory mediators, including the anaphylatoxin C3a. C3a is a 77-amino acid peptide that exerts its effects by binding to the G protein-coupled C3a receptor (C3aR). The biological activity of C3a is primarily attributed to its C-terminal region. The synthetic octapeptide C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, corresponds to this C-terminus and has been shown to retain the specificity of the native C3a molecule, albeit with approximately 1-2% of its biological activity.[1][2] Upon removal of the C-terminal arginine, both C3a (becoming C3a-desArg) and the C3a (70-77) peptide lose their inflammatory activity.

The C3a/C3aR signaling axis is recognized for its dual role in inflammation, contributing to both pro- and anti-inflammatory responses depending on the cellular context.[3] C3a is a chemoattractant for mast cells and eosinophils and can induce degranulation.[4] It also plays a role in regulating the functions of B cells, T cells, and dendritic cells.

Quantitative Data on C3a (70-77) Activity

The following table summarizes key quantitative data related to the biological activity of C3a (70-77) and its interaction with the C3a receptor. This data is essential for designing experiments and for the development of novel therapeutics targeting this pathway.

| Ligand/Compound | Assay | Cell Type | Parameter | Value | Reference |

| C3a | Leukocyte Inhibitory Factor (LIF) Generation | Human Mononuclear Leukocytes | 50% Inhibition | 10-8 M | [5] |

| C3a (70-77) | Leukocyte Inhibitory Factor (LIF) Generation | Human Mononuclear Leukocytes | 50% Inhibition | 10-8 M | |

| C3a (70-77) | C3aR Binding | Not Specified | Ki | 582 nM | |

| C3aR Antagonist (233) | Calcium Mobilization | Human Monocyte-Derived Macrophages (HMDM) | IC50 | 80 nM | |

| C3aR Agonist (242) | Calcium Release | HT29 Cells | EC50 | 0.4 µM | |

| Designed Agonist 1 | Degranulation | C3aR-transfected RBL cells | EC50 | 25.3 nM | |

| Designed Agonist 2 | Degranulation | C3aR-transfected RBL cells | EC50 | 66.2 nM | |

| Designed Partial Agonist 1 | Degranulation | C3aR-transfected RBL cells | IC50 | 15.4 nM | |

| Designed Partial Agonist 2 | Degranulation | C3aR-transfected RBL cells | IC50 | 26.1 nM |

Signaling Pathways of the C3a Receptor

Activation of the C3aR by C3a or its agonists, including C3a (70-77), initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi), leading to the modulation of downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of C3a (70-77) in the immune response.

Leukocyte Inhibitory Factor (LIF) Generation and Assay

This assay measures the ability of C3a (70-77) to inhibit the production of LIF by activated T lymphocytes.

Experimental Workflow:

Methodology:

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. T lymphocytes can be further purified by passage through nylon wool columns.

-

Cell Culture: Resuspend cells in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin) at a concentration of 2 x 106 cells/mL.

-

Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A) to the cell cultures to induce LIF production.

-

Treatment: Concurrently with the mitogen, add C3a (70-77) at a range of concentrations (e.g., 10-9 M to 10-6 M). Include a vehicle control.

-

Incubation: Incubate the cultures for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: Centrifuge the cell cultures and collect the cell-free supernatants.

-

LIF Assay: Measure LIF activity in the supernatants using a neutrophil migration inhibition assay. This is typically done using a Boyden chamber where the ability of the supernatant to inhibit the migration of purified neutrophils towards a chemoattractant is quantified.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of C3a (70-77) compared to the control. Determine the IC50 value, which is the concentration of C3a (70-77) that causes 50% inhibition of LIF activity.

T-lymphocyte Proliferation Assay

This assay determines the effect of C3a (70-77) on the proliferation of T lymphocytes in response to mitogenic or antigenic stimulation.

Methodology:

-

Cell Preparation: Isolate and purify human T lymphocytes as described in section 4.1.

-

Cell Culture: Plate the T cells in 96-well microtiter plates at a density of 1-2 x 105 cells per well.

-

Stimulation and Treatment: Add a mitogen (e.g., PHA) or a specific antigen to the wells. Simultaneously, add C3a (70-77) at various concentrations.

-

Incubation: Culture the cells for 72 hours.

-

Proliferation Measurement: For the final 18 hours of culture, add [3H]-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA.

-

Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and compare the proliferation in the presence of C3a (70-77) to the control cultures.

Intracellular Calcium Mobilization Assay

This assay measures the ability of C3a (70-77) to induce an increase in intracellular calcium concentration ([Ca2+]i) in C3aR-expressing cells, which is a hallmark of receptor activation.

Experimental Workflow:

Methodology:

-

Cell Preparation: Use a cell line that expresses C3aR (e.g., U937 human monocytic cells) or primary immune cells like monocytes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing: After incubation, wash the cells to remove any extracellular dye.

-

Measurement: Place the dye-loaded cells in a cuvette or a microplate well of a fluorometer or a fluorescence plate reader.

-

Stimulation: Record a baseline fluorescence reading, and then inject a solution of C3a (70-77) into the cell suspension.

-

Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Quantify the change in fluorescence (e.g., peak intensity or area under the curve). To determine the potency of C3a (70-77), perform a dose-response experiment and calculate the EC50 value.

Conclusion

The C3a (70-77) peptide represents a valuable tool for dissecting the complex role of the C3a/C3aR signaling axis in the immune system. Its ability to mimic the biological activities of the native C3a molecule, albeit at a lower potency, makes it a useful agonist for in vitro and in vivo studies. The immunomodulatory functions of C3a (70-77), including its effects on lymphocyte activation and cytokine production, highlight the potential for targeting the C3aR in various inflammatory and autoimmune diseases. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating this important signaling pathway.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Immune cell derived C3a and C5a costimulate human T cell alloimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C3a (70-77) in Inflammation: A Technical Guide

Introduction

The complement system, a cornerstone of innate immunity, orchestrates a rapid and potent response to pathogens and cellular damage. Activation of this cascade culminates in the generation of various effector molecules, including the anaphylatoxin C3a. C3a is a 77-amino acid peptide cleaved from the central complement component C3.[1][2] It exerts a wide range of pro-inflammatory and immunomodulatory effects by binding to its specific G protein-coupled receptor, the C3a receptor (C3aR).[1][2][3]

This guide focuses on a specific, functionally significant fragment of C3a: the C-terminal octapeptide C3a (70-77). This peptide, corresponding to the carboxy-terminus of the full C3a molecule, is recognized as the active site responsible for binding to C3aR. While it demonstrates the same biological specificity as its parent molecule, C3a (70-77) typically exhibits 1% to 2% of the full biologic activity of C3a. Its study provides critical insights into the minimal structural requirements for C3aR activation and the subsequent inflammatory signaling cascades. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals investigating the inflammatory functions of this key complement-derived peptide.

The Inflammatory and Immunomodulatory Functions of C3a (70-77)

C3a (70-77) participates in a spectrum of inflammatory and immune-regulatory processes, largely mirroring the functions of full-length C3a, albeit at a lower potency. Its effects are cell-type specific and context-dependent, contributing to both the amplification and regulation of the inflammatory response.

Pro-inflammatory Activities

The classical pro-inflammatory actions of C3a, and by extension C3a (70-77), are central to the acute inflammatory response. These activities are primarily mediated through the activation of myeloid cells, such as mast cells and eosinophils.

-

Mast Cell Degranulation and Histamine Release: C3a (70-77) induces the degranulation of mast cells, leading to the release of pre-formed inflammatory mediators like histamine. This action increases vascular permeability and promotes smooth muscle contraction, characteristic features of immediate hypersensitivity reactions.

-

Smooth Muscle Contraction: The peptide promotes the contraction of smooth muscle tissues, an effect that has been demonstrated in guinea pig ileal tissue.

-

Increased Vascular Permeability: By triggering histamine release, C3a (70-77) enhances vascular permeability in the skin, facilitating the movement of plasma proteins and leukocytes to sites of inflammation.

-

Chemotaxis: While the full C3a molecule is a known chemoattractant for mast cells and eosinophils, its direct chemotactic effect on neutrophils is debated. Some studies suggest that C3a-induced neutrophil activation is an indirect effect, secondary to the activation of eosinophils which then release neutrophil-activating factors.

Immunomodulatory and Regulatory Roles

Beyond its direct pro-inflammatory effects, C3a (70-77) engages in more nuanced immunomodulatory functions, particularly involving lymphocytes.

-

Inhibition of Leukocyte Inhibitory Factor (LIF) Generation: C3a and C3a (70-77) directly interact with human mononuclear leukocytes to inhibit the generation of Leukocyte Inhibitory Factor (LIF) in a dose-dependent manner. This suppression occurs in response to both mitogen and antigen stimulation and points to a role in regulating T-lymphocyte activities. Studies using C3a(70-77)-Sepharose columns have shown a selective depletion of the helper/inducer T lymphocyte population, suggesting a direct interaction with this subset.

-

Dual Pro- and Anti-Inflammatory Potential: The broader C3a/C3aR signaling axis is recognized for having a dual role in inflammation. In acute phases, it can be protective by modulating neutrophil mobilization. However, in chronic conditions, sustained C3aR signaling can prolong neuroinflammation and impair recovery. This balance between pro- and anti-inflammatory outcomes is a critical consideration in therapeutic targeting.

Signaling Pathways

The biological effects of C3a (70-77) are transduced by the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). Binding of the peptide to C3aR on the cell surface initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the activation of heterotrimeric G proteins. In immune cells, this is typically mediated by a pertussis toxin (PT)-sensitive Gαi protein. C3aR can also couple to PT-insensitive Gα12/13 proteins. Activation of these G proteins leads to downstream events including:

-

Calcium Mobilization: A rapid increase in intracellular calcium concentration ([Ca²⁺]i) is a hallmark of C3aR activation. This is a critical second messenger for triggering immediate cellular responses like degranulation in mast cells.

-

MAPK/ERK Pathway Activation: The signaling cascade often involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway is crucial for modulating gene expression and inducing the production of cytokines and chemokines.

Quantitative Data Summary

The biological activity of C3a (70-77) has been quantified in various functional assays. The following tables summarize key quantitative data from the literature.

Table 1: Biological Potency of C3a (70-77) Relative to C3a

| Parameter | Value | Reference |

| General Biologic Activity | 1-2% of C3a |

Table 2: Effective Concentrations of C3a (70-77) in Immunomodulation

| Assay | Stimulus | Cell Type | Effective Concentration | Observed Effect | Reference |

| LIF Generation Inhibition | Mitogens (PHA, Con A) | Human Mononuclear Leukocytes | 10⁻⁸ M | 50% inhibition | |

| LIF Generation Inhibition | Mitogens & Antigens | Human Mononuclear Leukocytes | ≥ 10⁻⁷ M | Significant suppression | |

| LIF Generation Inhibition | Mitogens & Antigens | Human Mononuclear Leukocytes | 10⁻⁶ M | >75% suppression | |

| Intracellular Ca²⁺ Mobilization | - | RAW264.7 Macrophages | 1 µM | Significant increase in [Ca²⁺]i |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize the function of C3a (70-77).

Leukocyte Inhibitory Factor (LIF) Generation Assay

This assay measures the ability of C3a (70-77) to suppress the production of LIF, a lymphokine that inhibits the random migration of polymorphonuclear leukocytes (PMNs), by mononuclear cells.

Objective: To quantify the inhibitory effect of C3a (70-77) on mitogen- or antigen-induced LIF production.

Methodology:

-

Cell Isolation: Human mononuclear leukocytes are isolated from peripheral blood using Ficoll-Hypaque density gradient centrifugation.

-

Cell Culture: The isolated cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum.

-

Stimulation: The cell cultures are divided into groups:

-

Control (no stimulus)

-

Stimulus only (e.g., Phytohemagglutinin [PHA], Concanavalin A [Con A], or Streptokinase-Streptodornase [SK-SD])

-

Stimulus + varying concentrations of C3a (70-77) (e.g., 10⁻⁹ M to 10⁻⁶ M)

-

-

Incubation: Cells are incubated for 24-48 hours to allow for LIF production and secretion into the supernatant.

-

Supernatant Collection: The culture supernatants are collected and centrifuged to remove cells.

-

LIF Activity Measurement (Migration Inhibition Assay):

-

Human PMNs are isolated from healthy donors.

-

The migration of PMNs in the presence of the collected supernatants is assessed using an agarose microdroplet assay or a similar chemotaxis system.

-

The area of migration is measured after a defined incubation period.

-

-

Data Analysis: The percentage of migration inhibition is calculated relative to the control (stimulus only) group. A dose-response curve is generated to determine the concentration of C3a (70-77) that causes 50% inhibition (IC50).

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay is used to directly measure the activation of C3aR by C3a (70-77) by monitoring one of the earliest downstream signaling events.

Objective: To detect and quantify the increase in intracellular calcium concentration in response to C3a (70-77) stimulation.

Methodology:

-

Cell Preparation: Adherent or suspension cells expressing C3aR (e.g., RAW264.7 macrophages, mast cell lines) are seeded in a multi-well plate (e.g., 384-well) or on coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 NW, Fura-2 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

-

Baseline Measurement: The plate is placed in a fluorescence plate reader or on a fluorescence microscope stage. A baseline fluorescence reading is taken for a short period (e.g., 20 seconds) to establish a stable signal before stimulation.

-

Stimulation: C3a (70-77) (e.g., at 1 µM) or a control buffer is automatically injected into the wells while fluorescence is continuously monitored.

-

Post-Stimulation Measurement: Fluorescence emissions are measured at short intervals (e.g., every 0.5 seconds) for a period following the injection (e.g., 60-120 seconds) to capture the transient calcium peak.

-

Data Analysis: The change in fluorescence intensity over time is recorded for each well. The peak fluorescence intensity is used to quantify the magnitude of the calcium response. Data are often expressed as a ratio of fluorescence relative to baseline.

Conclusion

The C3a (70-77) octapeptide, representing the active C-terminus of the C3a anaphylatoxin, is a valuable tool for dissecting the molecular mechanisms of complement-driven inflammation. Despite its lower potency compared to the full-length protein, it specifically engages the C3a receptor to trigger a canonical GPCR signaling cascade, leading to key inflammatory events such as mast cell degranulation, smooth muscle contraction, and the modulation of lymphocyte function. Its ability to suppress LIF production highlights a regulatory role that extends beyond simple pro-inflammatory action. The dual nature of C3a/C3aR signaling—exerting both pro- and anti-inflammatory effects depending on the context—makes this pathway a complex but compelling target for therapeutic intervention in a wide range of inflammatory, autoimmune, and neurodegenerative diseases. Further research into the specific activities of C3a (70-77) will continue to enhance our understanding of the complement system's role in health and disease and inform the development of targeted immunomodulatory therapies.

References

The C3a (70-77) Octapeptide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, releases potent inflammatory mediators known as anaphylatoxins upon activation. Among these, C3a, a 77-residue polypeptide, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[1][2] The C-terminal region of C3a is crucial for its biological function. This technical guide focuses on the C3a (70-77) octapeptide, a synthetic fragment corresponding to the C-terminus of human C3a with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg.[3][4] This octapeptide, also referred to as C3a-desArg when the C-terminal arginine is removed, serves as a valuable tool for investigating the structure-activity relationship of C3a and the pharmacology of its receptor. While possessing only 1-2% of the activity of the full-length C3a molecule, it retains the biological specificity and elicits a similar spectrum of responses.[3]

Biological Activities

The C3a (70-77) octapeptide exhibits a range of biological activities characteristic of the parent C3a molecule, albeit at a lower potency. These activities are primarily mediated through the C3a receptor. The essentiality of the C-terminal arginine residue is highlighted by the fact that its removal by carboxypeptidase B results in inactivation.

Pro-inflammatory Activities

-

Smooth Muscle Contraction: The octapeptide induces contraction of smooth muscle tissues, such as guinea pig ileum and uterus. This effect is specific, as the tissue can be desensitized to subsequent stimulation by native C3a, but not by other anaphylatoxins like C5a.

-

Increased Vascular Permeability: It enhances vascular permeability in both guinea pig and human skin, contributing to local edema.

-

Mast Cell Degranulation: C3a (70-77) triggers the release of vasoactive amines, such as histamine, from rat mast cells.

Immunomodulatory Functions

-

Cytokine Regulation: The peptide has demonstrated a dual role in regulating cytokine synthesis. In nonadherent peripheral blood mononuclear cells (PBMCs), it can suppress LPS-induced synthesis of TNF-α and IL-1β. Conversely, in adherent PBMCs, it can enhance the production of these pro-inflammatory cytokines. This suggests a context-dependent immunomodulatory function. C3a and its des-arginated form, C3a-desArg, are considered modulators of inflammation, potentially enhancing local inflammatory responses while dampening systemic ones.

-

Lymphocyte Function Modulation: The octapeptide can inhibit the generation of Leukocyte Inhibitory Factor (LIF) by human mononuclear leukocytes and T lymphocytes in a concentration-dependent manner. This interaction appears to be direct and selective for the helper/inducer T lymphocyte population.

Quantitative Data

The biological activity of C3a (70-77) and related peptides has been quantified in various assays. The following tables summarize key quantitative data from the literature.

| Peptide | Assay | Cell/Tissue Type | Parameter | Value | Reference |

| C3a (70-77) | LIF Generation Inhibition (PHA/Con A stimulus) | Human mononuclear leukocytes | IC50 | ~10⁻⁸ M | |

| C3a | LIF Generation Inhibition (PHA/Con A stimulus) | Human mononuclear leukocytes | IC50 | ~10⁻⁸ M | |

| C3a (70-77) | LIF Generation Inhibition (SK-SD stimulus) | Human mononuclear leukocytes | IC50 | >10⁻⁷ M | |

| C3a | LIF Generation Inhibition (SK-SD stimulus) | Human mononuclear leukocytes | IC50 | ~10⁻⁸ M | |

| Casoxin C | C3a Receptor Binding | Guinea pig ileum membranes | IC50 | 40 µM |

Signaling Pathways

Activation of the C3a receptor by C3a (70-77) initiates intracellular signaling cascades that mediate its biological effects. The primary signaling pathway involves G proteins, leading to an increase in intracellular calcium concentration.

C3aR-Mediated Calcium Mobilization

Upon binding of C3a (70-77) to the C3aR, a conformational change in the receptor activates heterotrimeric G proteins, likely of the Gq/11 and/or Gi/o family. This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium release can then lead to the opening of store-operated calcium channels, such as Orai1, in the plasma membrane, resulting in a sustained influx of extracellular calcium.

References

- 1. C3a (complement) - Wikipedia [en.wikipedia.org]

- 2. C3a 70-77 (CTI-007) - Creative Biolabs [creative-biolabs.com]

- 3. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]

C3a (70-77): A Technical Guide to the C-Terminal Anaphylatoxin Fragment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, releases a cascade of potent inflammatory mediators upon activation. Among these, the anaphylatoxin C3a, a 77-amino acid peptide, plays a pivotal role in orchestrating local inflammatory responses. This technical guide focuses on the C-terminal octapeptide fragment of C3a, C3a (70-77), with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR). While possessing only 1-2% of the biological activity of its parent molecule, C3a (70-77) retains the specificity for the C3a receptor (C3aR) and elicits a spectrum of pro-inflammatory responses.[1] This document provides an in-depth overview of the biological functions of C3a (70-77), detailed experimental protocols for its characterization, a summary of its quantitative biological data, and a visualization of its signaling pathway.

Biological Activity and Function

C3a (70-77) has been demonstrated to elicit a range of biological effects characteristic of anaphylatoxins, albeit at a lower potency than the full-length C3a molecule. These activities are mediated through its interaction with the G protein-coupled C3a receptor (C3aR).

Key biological activities include:

-

Histamine Release and Mast Cell Degranulation: C3a (70-77) induces the release of histamine from mast cells and basophils, contributing to increased vascular permeability and the clinical manifestations of allergic and inflammatory reactions.[1][2][3]

-

Smooth Muscle Contraction: The peptide promotes the contraction of smooth muscle tissues, such as the guinea pig ileum, a classic assay for anaphylatoxin activity.[1]

-

Increased Vascular Permeability: By triggering histamine release, C3a (70-77) enhances vascular permeability, leading to the extravasation of plasma and the formation of edema.

-

Modulation of Lymphocyte Function: C3a (70-77) has been shown to inhibit the generation of Leukocyte Inhibitory Factor (LIF) by human T lymphocytes in a concentration-dependent manner, suggesting a role in regulating cell-mediated immunity.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of C3a (70-77) and its parent molecule, C3a.

| Activity | Peptide | Assay System | Parameter | Value | Reference |

| Histamine Release | C3a | Rat Peritoneal Mast Cells | EC50 | 3.3 µM | |

| Histamine Release | C3a (70-77) analog (Y21R) | Rat Peritoneal Mast Cells | EC50 | 10.9 µM | |

| Smooth Muscle Contraction | Noradrenaline | Human Corpus Cavernosum Smooth Muscle Cells | EC50 | 5 nM | |

| Smooth Muscle Contraction | Carbachol | Human Corpus Cavernosum Smooth Muscle Cells | EC50 | 1 nM | |

| Inhibition of T-Lymphocyte Migration | C3a (70-77) | Human T-Lymphocytes (Con A stimulated) | IC50 | ~3 x 10⁻⁸ M | |

| Inhibition of T-Lymphocyte Migration | C3a (70-77) | Human T-Lymphocytes (α-thioglycerol stimulated) | IC50 | 10⁻⁸ M | |

| Inhibition of LIF Generation | C3a (70-77) | Human Mononuclear Leukocytes (PHA or Con A stimulated) | 50% Inhibition | 10⁻⁸ M | |

| Inhibition of LIF Generation | C3a (70-77) | Human Mononuclear Leukocytes (SK-SD stimulated) | 50% Inhibition | >10⁻⁷ M |

C3a Receptor (C3aR) Signaling Pathway

C3a (70-77) exerts its biological effects by binding to and activating the C3a receptor (C3aR), a member of the G protein-coupled receptor (GPCR) superfamily. Activation of C3aR initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses described above. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to the modulation of downstream effectors.

The key components of the C3aR signaling pathway include:

-

G Protein Coupling: C3aR couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gα12/13 proteins.

-

Downstream Effectors:

-

Phospholipase C (PLC): Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of Protein Kinase C (PKC).

-

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is activated, playing a role in cell survival and proliferation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated, contributing to various cellular processes including inflammation.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway can be activated, leading to the transcription of pro-inflammatory genes.

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of C3a (70-77).

Histamine Release Assay from Mast Cells

This protocol describes the induction and measurement of histamine release from isolated rat peritoneal mast cells.

Materials:

-

C3a (70-77) peptide

-

Full-length C3a (positive control)

-

Tyrode's buffer (supplemented with 0.1% gelatin)

-

Collagenase

-

Percoll

-

o-Phthaldialdehyde (OPT)

-

Histamine standard

-

Perchloric acid

-

NaOH

-

HCl

-

Microplate fluorometer

Procedure:

-

Mast Cell Isolation:

-

Isolate peritoneal cells from rats by peritoneal lavage with Tyrode's buffer.

-

Purify mast cells by density gradient centrifugation using Percoll.

-

Wash the purified mast cells and resuspend in Tyrode's buffer with gelatin.

-

-

Histamine Release:

-

Pre-warm the mast cell suspension to 37°C.

-

Add varying concentrations of C3a (70-77) or C3a to the mast cell suspension.

-

Incubate for 15 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

-

Histamine Quantification (Fluorometric Assay):

-

Collect the supernatant containing the released histamine.

-

To determine total histamine content, lyse a separate aliquot of cells with perchloric acid.

-

Add NaOH and OPT to the supernatants and cell lysates.

-

After a short incubation, add HCl to stabilize the fluorescent product.

-

Measure the fluorescence using a microplate fluorometer (Excitation: 360 nm, Emission: 450 nm).

-

Calculate the percentage of histamine release relative to the total histamine content after subtracting the spontaneous release (buffer control).

-

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of guinea pig ileum to C3a (70-77).

Materials:

-

C3a (70-77) peptide

-

Histamine (positive control)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)

-

Organ bath system with an isometric force transducer

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

-

Clean the ileum segment by gently flushing with warm Tyrode's solution.

-

Cut the ileum into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Mount the ileum segment in a heated (37°C) organ bath containing Tyrode's solution and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.

-

-

Contraction Measurement:

-

Record a stable baseline tension.

-

Add increasing concentrations of C3a (70-77) to the organ bath in a cumulative or non-cumulative manner.

-

Record the contractile response until a plateau is reached for each concentration.

-

Wash the tissue thoroughly between additions (for non-cumulative dose-response) or after the final concentration.

-

At the end of the experiment, add a maximal concentration of histamine to elicit a maximum contraction for normalization purposes.

-

-

Data Analysis:

-

Measure the peak tension developed at each concentration of C3a (70-77).

-

Express the contraction as a percentage of the maximal contraction induced by histamine.

-

Plot the concentration-response curve and determine the EC50 value.

-

Vascular Permeability Assay (Miles Assay)

This in vivo assay measures the increase in vascular permeability in response to intradermal injection of C3a (70-77).

Materials:

-

C3a (70-77) peptide

-

Histamine or Bradykinin (positive control)

-

Evans Blue dye (0.5% in sterile saline)

-

Saline (vehicle control)

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation:

-

Anesthetize a mouse or rat.

-

Inject Evans Blue dye intravenously (e.g., via the tail vein). Allow the dye to circulate for 10-15 minutes.

-

-

Intradermal Injections:

-

Shave the dorsal skin of the animal.

-

Perform intradermal injections of C3a (70-77) at various concentrations, a positive control, and a vehicle control at distinct sites on the back.

-

-

Dye Extravasation:

-

After 20-30 minutes, euthanize the animal.

-

Excise the skin at the injection sites.

-

-

Dye Extraction and Quantification:

-

Incubate the excised skin samples in formamide overnight at 55-60°C to extract the Evans Blue dye.

-

Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans Blue in formamide.

-

Leukocyte Inhibitory Factor (LIF) Bioassay

This assay measures the ability of C3a (70-77) to inhibit the production of LIF from stimulated lymphocytes.

Materials:

-

C3a (70-77) peptide

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors

-

Mitogens (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) or specific antigen

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Human polymorphonuclear neutrophils (PMNs)

-

Agarose

-

Microplates (96-well)

Procedure:

-

LIF Production:

-

Culture PBMCs in RPMI 1640 medium in 96-well microplates.

-

Stimulate the PBMCs with a mitogen or antigen in the presence or absence of varying concentrations of C3a (70-77).

-

Incubate the cultures for 24-48 hours.

-

Collect the cell-free supernatants containing the secreted LIF.

-

-

LIF Activity Measurement (Migration Inhibition Assay):

-

Prepare agarose-coated microplates.

-

Isolate PMNs from healthy donor blood.

-

Fill the wells of the agarose plates with the supernatants from the lymphocyte cultures.

-

Add a suspension of PMNs to the wells.

-

Incubate the plates for 18-24 hours to allow for PMN migration.

-

-

Data Analysis:

-

Measure the area of migration of the PMNs under a microscope.

-

Calculate the migration index as the ratio of the migration area in the presence of the test supernatant to the migration area in the presence of the control supernatant (from unstimulated lymphocytes).

-

Determine the concentration of C3a (70-77) that causes a 50% inhibition of LIF production (i.e., a 50% reduction in the migration inhibition).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo vascular permeability (Miles) assay.

Conclusion

The C3a (70-77) peptide, while less potent than its parent molecule, serves as a valuable tool for investigating the specific roles of the C-terminal region of C3a in mediating inflammatory responses. Its ability to selectively activate the C3aR makes it a useful probe for dissecting the signaling pathways and cellular events downstream of receptor engagement. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological significance of this anaphylatoxin fragment and its potential as a therapeutic target in inflammatory and immune-mediated diseases.

References

- 1. Anaphylatoxin-induced histamine release with human leukocytes: studies of C3a leukocyte binding and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C3a and its C-Terminal Fragment C3a (70-77) in Neuroscience and Neural Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, is increasingly recognized for its multifaceted roles in the central nervous system (CNS). Beyond its canonical function in pathogen clearance, components of the complement cascade are pivotal in synaptic pruning, neurodevelopment, and the response to injury. This technical guide focuses on the anaphylatoxin C3a and its C-terminal octapeptide, C3a (70-77), exploring their intricate involvement in neural plasticity and the underlying molecular mechanisms. Emerging evidence highlights a dual role for C3a/C3a receptor (C3aR) signaling, demonstrating both detrimental effects in the acute phase of neurological injury and beneficial, pro-regenerative functions in the subacute and chronic phases. This guide provides a comprehensive overview of the current understanding of C3a and C3a (70-77) in the CNS, with a focus on quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and therapeutic development in the field of neuroscience.

Introduction

The complement component C3a, a 77-amino acid peptide generated upon activation of the complement cascade, exerts its biological functions through the G protein-coupled receptor, C3aR.[1] This receptor is widely expressed in the CNS on various cell types, including neurons, astrocytes, microglia, and neural progenitor cells.[1][2] The C-terminal region of C3a, specifically the peptide fragment C3a (70-77), is understood to be the primary binding site to C3aR.[3][4] While historically studied in the context of inflammation, the C3a/C3aR axis is now a subject of intense investigation for its non-immune functions in both the healthy and diseased brain.

A significant body of research, particularly in the context of ischemic stroke, has revealed a time-dependent, dualistic role for C3a/C3aR signaling. In the immediate aftermath of an ischemic event, C3aR activation can exacerbate neuroinflammation, contribute to blood-brain barrier breakdown, and promote secondary brain injury. Conversely, in the subsequent phases of recovery, this signaling pathway appears to be instrumental in promoting neural plasticity, neurogenesis, and functional recovery. This guide will delve into the specifics of these roles, presenting the key experimental findings and methodologies that have shaped our current understanding.

Quantitative Data on the Effects of C3a on Neural Plasticity

The following tables summarize key quantitative findings from preclinical studies investigating the impact of C3a/C3aR signaling on markers of neural plasticity and functional recovery.

Table 1: Effects of C3a/C3aR Signaling on Synaptic Density and Axonal Sprouting

| Experimental Model | Intervention | Measured Parameter | Key Finding | Significance | Reference |

| Photothrombotic Stroke (Mouse) | GFAP-C3a transgenic mice (C3a overexpression) | GAP43 expression (marker of axonal sprouting) in peri-infarct cortex | Increased GAP43 expression | P < 0.01 | |

| Photothrombotic Stroke (Mouse) | C3a receptor-deficient mice | GAP43 expression in peri-infarct cortex | Decreased GAP43 expression | P < 0.01 | |

| Photothrombotic Stroke (Mouse) | Intranasal C3a treatment (7 days post-stroke) | Synaptic density in peri-infarct cortex | Robustly increased synaptic density | P < 0.01 | |

| Photothrombotic Stroke (Mouse) | Intranasal C3a treatment (7 days post-stroke) | GAP43 expression in peri-infarct cortex | Increased GAP43 expression | P < 0.05 | |

| Photothrombotic Stroke (Mouse) | C3a receptor-deficient mice | VGLUT1+ puncta (glutamatergic presynaptic terminals) size in ipsilesional motor cortex | Smaller VGLUT1+ puncta | P = 0.01 | |

| Photothrombotic Stroke (Mouse) | GFAP-C3a transgenic mice | VGLUT1+ puncta size in ipsilesional somatosensory cortex | Larger VGLUT1+ puncta | P < 0.05 |

Table 2: Effects of C3a/C3aR Signaling on Functional Recovery After Ischemic Stroke

| Experimental Model | Intervention | Behavioral Test | Key Finding | Significance | Reference |

| Photothrombotic Stroke (Mouse) | Intranasal C3a treatment (7 days post-stroke) | Forepaw motor function | Faster and more complete recovery | P < 0.05 |

Signaling Pathways

The binding of C3a or its active fragment, C3a (70-77), to the C3aR initiates a cascade of intracellular signaling events that vary depending on the cell type.

C3aR Signaling in Glial Cells and Neurons

In glial cells and neurons, C3aR activation is primarily coupled to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This is often accompanied by an increase in intracellular calcium concentration. Downstream of these initial events, several key pathways are modulated, including the ERK1/2, PI3K/Akt, and STAT3 pathways. These pathways are critical regulators of cell survival, proliferation, and gene expression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of C3a and C3a (70-77) in neuroscience.

Photothrombotic Stroke Model in Mice

This model induces a focal ischemic lesion in a targeted cortical area.

-

Materials:

-

Rose Bengal (photosensitive dye)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Cold light source or laser (532-561 nm)

-

Surgical instruments

-

-

Procedure:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

Intravenously or intraperitoneally inject Rose Bengal solution (typically 10 µl/g body weight of a 15 mg/ml solution).

-

After a short delay (e.g., 5 minutes for intraperitoneal injection), illuminate the target cortical region through the intact skull with a cold light source or laser for a defined period (e.g., 20 minutes).

-

The photoactivation of Rose Bengal generates reactive oxygen species, leading to endothelial damage and thrombus formation, resulting in a focal stroke.

-

Suture the incision and allow the animal to recover.

-

Intranasal Administration of Peptides

This non-invasive method allows for the direct delivery of peptides like C3a to the brain, bypassing the blood-brain barrier.

-

Materials:

-

Peptide solution (e.g., C3a in sterile saline)

-

Micropipette

-

Anesthetic (optional, can be performed on awake, acclimated mice)

-

-

Procedure:

-

Lightly anesthetize the mouse or use a specialized grip for awake administration.

-

Hold the mouse in a supine position.

-

Using a micropipette, apply small droplets of the peptide solution (e.g., 2-3 µl) to each nostril, allowing the mouse to inhale the droplets.

-

Alternate between nostrils and allow for brief pauses to ensure proper breathing and absorption.

-

Repeat until the total desired volume has been administered.

-

Primary Astrocyte Culture and In Vitro Ischemia

This protocol allows for the study of astrocyte responses to ischemic-like conditions.

-

Materials:

-

P1-P3 mouse or rat pups

-

Dissection tools

-

Papain or trypsin for tissue dissociation

-

Astrocyte growth medium

-

Poly-D-lysine coated flasks/plates

-

Oxygen-glucose deprivation (OGD) medium (glucose-free DMEM)

-

Hypoxic chamber (95% N₂, 5% CO₂)

-

-

Procedure (Astrocyte Isolation):

-

Dissect cortices from neonatal pups.

-

Mechanically and enzymatically dissociate the tissue.

-

Plate the cell suspension on poly-D-lysine coated flasks.

-

After several days in culture, purify astrocytes by shaking to remove microglia and oligodendrocyte progenitor cells.

-

-

Procedure (In Vitro Ischemia):

-

Replace the normal culture medium with pre-warmed, deoxygenated OGD medium.

-

Place the cultures in a hypoxic chamber for a defined period (e.g., 1-4 hours).

-

To model reperfusion, replace the OGD medium with normal, oxygenated culture medium and return the cultures to a normoxic incubator.

-

Immunohistochemistry for Neural Plasticity Markers

This technique is used to visualize and quantify proteins like GAP43 in brain tissue.

-

Materials:

-

Fixed brain tissue sections (e.g., from perfusion with 4% paraformaldehyde)

-

Blocking solution (e.g., PBS with serum and a detergent like Triton X-100)

-

Primary antibody (e.g., anti-GAP43)

-

Fluorophore-conjugated secondary antibody

-

Mounting medium with a nuclear stain (e.g., DAPI)

-

Fluorescence or confocal microscope

-

-

Procedure:

-

Permeabilize and block non-specific antibody binding in the tissue sections.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with the secondary antibody for 1-2 hours at room temperature.

-

Wash the sections and mount them on slides with mounting medium.

-

Image the sections using a microscope and quantify the fluorescence intensity or the number of positive structures.

-

Quantification of Synaptic Density

Synaptic density can be assessed by quantifying the co-localization of pre- and postsynaptic markers using immunofluorescence and high-resolution microscopy.

-

Materials:

-

Primary antibodies against a presynaptic marker (e.g., synaptophysin, VGLUT1) and a postsynaptic marker (e.g., PSD-95, Homer1).

-

Fluorophore-conjugated secondary antibodies with distinct emission spectra.

-

Confocal microscope.

-

Image analysis software (e.g., ImageJ with Puncta Analyzer plugin).

-

-

Procedure:

-

Perform dual-label immunofluorescence as described above.

-

Acquire high-resolution z-stack images of the region of interest using a confocal microscope.

-

Use image analysis software to identify and count the number of puncta for each marker.

-

Quantify the number of co-localized puncta, which represent putative synapses. The density is then calculated as the number of synapses per unit area or length of dendrite.

-

Future Directions and Conclusion

The study of C3a and its C-terminal fragment, C3a (70-77), in the context of neuroscience and neural plasticity is a rapidly evolving field. While the dual role of C3a/C3aR signaling is becoming clearer, further research is needed to fully dissect the cell-type-specific and context-dependent effects. A critical area for future investigation is the direct comparison of the bioactivity of full-length C3a versus C3a (70-77) on neuronal and glial functions related to plasticity. Understanding any potential biased agonism or differential signaling elicited by these two ligands could have significant implications for the design of novel therapeutics.

The development of C3aR agonists and antagonists with improved specificity and pharmacokinetic properties holds promise for the treatment of a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The timing of such interventions will be crucial, with a potential therapeutic window for C3aR agonists in the subacute to chronic phases of injury to promote recovery. This technical guide provides a foundation of current knowledge and methodologies to aid researchers and drug development professionals in advancing this exciting area of neuroscience. The continued exploration of the non-immune functions of complement components like C3a will undoubtedly uncover new avenues for therapeutic intervention to enhance the brain's innate capacity for repair and regeneration.

References

- 1. Frontiers | C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury [frontiersin.org]

- 2. Targeting Complement C3a Receptor to Improve Outcome After Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]

- 4. lambris.com [lambris.com]

An In-Depth Technical Guide to C3a (70-77) Receptor Binding and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The complement system, a cornerstone of innate immunity, produces the potent anaphylatoxin C3a upon activation. The biological effects of C3a are mediated through its interaction with the G protein-coupled C3a receptor (C3aR). The C-terminal octapeptide of C3a, comprising residues 70-77 (sequence: ASHLGLAR), is recognized as the core functional domain responsible for receptor binding and activation. While exhibiting lower potency than the full-length C3a protein, the C3a (70-77) peptide is a critical tool for elucidating the intricacies of C3aR signaling. This technical guide provides a comprehensive overview of the binding characteristics of C3a (70-77), a detailed exploration of the subsequent signaling cascades, and standardized protocols for key experimental assays.

C3a (70-77) Receptor Binding and Affinity

The interaction between the C3a (70-77) peptide and the C3aR initiates a cascade of intracellular events. The binding is characterized by a lower affinity compared to the native C3a ligand, yet it is sufficient to trigger downstream cellular responses.

Quantitative Binding and Functional Data

Precise binding affinity data (such as Kd or Ki) for the C3a (70-77) peptide is not extensively reported in the literature, primarily due to its relatively low potency which makes direct binding studies challenging. However, functional assays provide valuable insights into its biological activity.

| Ligand | Assay Type | Cell Line/System | Parameter | Value |

| C3a (70-77) | LIF Generation Suppression | Human T Lymphocytes | IC50 | ~10-8 M [1] |

| Designed Agonist Peptide 1 | Degranulation Assay | RBL-2H3 (C3aR transfected) | EC50 | 25.3 nM[2][3] |

| Designed Agonist Peptide 2 | Degranulation Assay | RBL-2H3 (C3aR transfected) | EC50 | 66.2 nM[2][3] |

| Designed Partial Agonist 1 | Degranulation Assay | RBL-2H3 (C3aR transfected) | IC50 | 15.4 nM |

| Designed Partial Agonist 2 | Degranulation Assay | RBL-2H3 (C3aR transfected) | IC50 | 26.1 nM |

Note: The IC50 value for C3a (70-77) reflects its functional inhibitory concentration in a specific bioassay. The data for designed peptides are included to provide context on the range of potencies observed for C3aR-targeting ligands.

C3aR Signaling Pathways

Activation of the C3aR by C3a (70-77) instigates a series of intracellular signaling events, primarily through the coupling to heterotrimeric G-proteins.

G-Protein Coupling

The C3aR predominantly couples to the Gi/o family of G proteins. Upon receptor activation, the G protein dissociates into its Gαi and Gβγ subunits, which in turn modulate the activity of downstream effector molecules.

-

Gαi subunit: The primary role of the activated Gαi subunit is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: The liberated Gβγ dimer is a versatile signaling entity that can activate a range of effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Major Downstream Signaling Cascades

The initial G-protein activation triggers two principal signaling pathways that are central to the cellular responses mediated by C3aR.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of PI3K by the Gβγ subunit leads to the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: C3aR activation also leads to the stimulation of the MAPK/ERK cascade. This pathway plays a pivotal role in a wide array of cellular processes, including cell growth, differentiation, and inflammation.

Caption: Overview of C3a (70-77) mediated C3aR signaling.

Experimental Protocols

This section details the methodologies for key experiments utilized in the study of C3a (70-77) receptor binding and signaling.

Radioligand Binding Assay

This competitive binding assay is employed to determine the affinity of the C3a (70-77) peptide for the C3aR.

Objective: To determine the inhibitory constant (Ki) of C3a (70-77) for C3aR.

Materials:

-

Cells: HEK293 or RBL-2H3 cells stably transfected with human C3aR.

-

Radioligand: 125I-labeled C3a.

-

Competitor: C3a (70-77) peptide.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.2.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Instrumentation: Gamma counter, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize C3aR-expressing cells in a hypotonic buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in Binding Buffer.

-

Assay Setup: To a 96-well filter plate, add:

-

50 µL of varying concentrations of C3a (70-77) (typically 10-10 to 10-5 M).

-

50 µL of 125I-C3a at a final concentration close to its Kd.

-

100 µL of the cell membrane preparation.

-

For non-specific binding, use a high concentration of unlabeled full-length C3a.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of C3a (70-77). Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the C3a (70-77)-induced increase in intracellular calcium, a direct consequence of PLC activation.

Objective: To determine the potency (EC50) of C3a (70-77) to elicit calcium flux.

Materials:

-

Cells: Adherent cells expressing C3aR (e.g., CHO or HEK293 cells).

-

Calcium Indicator: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: Fluorescence microplate reader with automated injectors.

Procedure:

-

Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator (e.g., 4 µM Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Assay: Place the plate in the microplate reader. Record a baseline fluorescence reading for 10-20 seconds.

-

Stimulation: Using the automated injector, add varying concentrations of C3a (70-77) to the wells.

-

Data Acquisition: Continue to record fluorescence for an additional 60-120 seconds.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the log concentration of C3a (70-77) to determine the EC50.

Caption: Workflow for an intracellular calcium mobilization assay.

Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of cells in response to a chemoattractant gradient of C3a (70-77).

Objective: To evaluate the chemotactic potential of C3a (70-77).

Materials:

-

Cells: A migratory cell line (e.g., human mast cell line HMC-1 or primary neutrophils).

-

Chemoattractant: C3a (70-77) peptide.

-

Assay Medium: RPMI 1640 with 0.1% BSA.

-

Boyden Chamber: Multi-well chemotaxis chamber with a microporous membrane (e.g., 5 or 8 µm pore size).

-

Stain: Diff-Quik or similar cytological stain.

-

Instrumentation: Microscope.

Procedure:

-

Chamber Preparation: Add Assay Medium containing various concentrations of C3a (70-77) to the lower wells of the Boyden chamber.

-

Cell Preparation: Resuspend cells in Assay Medium at a concentration of 1 x 106 cells/mL.

-

Assay Assembly: Place the microporous membrane over the lower wells and add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal: After incubation, remove the non-migrated cells from the top surface of the membrane by scraping.

-

Fixing and Staining: Fix the membrane in methanol and stain the migrated cells on the underside of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope.

-

Data Analysis: Plot the number of migrated cells versus the concentration of C3a (70-77).

Caption: Workflow for a Boyden chamber chemotaxis assay.

Western Blotting for ERK and Akt Phosphorylation

This immunoassay is used to detect the activation of the ERK and Akt signaling pathways through the detection of their phosphorylated forms.

Objective: To determine the effect of C3a (70-77) on the phosphorylation status of ERK and Akt.

Materials:

-

Cells: C3aR-expressing cells responsive to C3a.

-

Stimulus: C3a (70-77) peptide.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-Akt (Ser473), and total Akt. HRP-conjugated secondary antibodies.

-

Instrumentation: SDS-PAGE and Western blotting equipment, chemiluminescence imager.

Procedure:

-

Cell Stimulation: Starve cells of serum for 4-6 hours, then stimulate with various concentrations of C3a (70-77) for different time points (e.g., 2, 5, 15, 30 minutes).

-

Cell Lysis: Lyse the cells with ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Caption: Workflow for Western blotting of phosphorylated kinases.

References

- 1. rupress.org [rupress.org]

- 2. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo peptide design with C3a receptor agonist and antagonist activities: theoretical predictions and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Synthesis of the C3a (70-77) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C3a (70-77) peptide, an octapeptide corresponding to the C-terminus of the human C3a anaphylatoxin, represents a critical area of study in immunology and pharmacology. This guide provides a comprehensive overview of its structure, synthesis, and biological functions. It is designed to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in this field. The peptide's role in inflammatory responses and its potential as a therapeutic target are underscored by its ability to elicit specific biological activities, albeit at a lower potency than the parent C3a molecule.

Structure and Properties

The C3a (70-77) peptide is a linear octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg.[1] This C-terminal fragment of the full 77-amino acid C3a anaphylatoxin is crucial for its biological activity.[1] The presence of the C-terminal arginine is essential for its function.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the C3a (70-77) peptide is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | [1] |

| One-Letter Code | ASHLGLAR | [2] |

| Molecular Formula | C35H61N13O10 | |

| Molecular Weight | 824.0 g/mol | |

| CAS Registry Number | 63555-63-5 |

Synthesis of C3a (70-77)

The C3a (70-77) peptide is chemically synthesized using solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of C3a (70-77) on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials:

-

Rink Amide AM resin

-

Fmoc-L-Arg(Pbf)-OH

-